2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid
Overview
Description
“2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid” is a chemical compound. It is related to “(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide”, which has a CAS Number of 141899-12-9 . Another related compound is “2-Amino-4-hydroxybutanoic acid” with a CAS Number of 1927-25-9 .
Synthesis Analysis
The synthesis of related compounds such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives has been described in the literature . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The InChI code for “(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide” is 1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1 .Scientific Research Applications
Synthesis and Structural Analysis
Total Synthesis of Unique Amino Acids : Research on the total synthesis of unique amino acids like Adda, a component of cyanobacterial hepatotoxins, involves the synthetic preparation of related compounds including 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid (Namikoshi et al., 1989).
X-Ray Structure Determination : X-ray crystallographic analysis has been used to determine the stereochemistry of similar compounds, offering insights into their molecular structure and potential applications (Nakamura et al., 1976).
Biocatalysis and Enzymatic Synthesis
Enantiomeric Synthesis : Chemoenzymatic synthesis approaches have been developed for creating enantiomers of compounds structurally related to this compound, indicating potential for stereoselective drug development (Andruszkiewicz et al., 1990).
Systems Biocatalysis for Synthesis : Studies have combined aldolases and transaminases for the synthesis of 2-Amino-4-hydroxybutanoic acid, showcasing the potential for biocatalytic methods in producing complex organic compounds (Hernández et al., 2017).
Pharmacological Applications
Inhibitor Design and Synthesis : Research has focused on designing and synthesizing angiotensinogen transition-state analogues containing related compounds, which are potent inhibitors of human plasma renin, demonstrating pharmaceutical potential (Thaisrivongs et al., 1987).
Synthesis of Pharmacologically Active Compounds : The synthesis of amino acid derivatives structurally similar to this compound has been explored for developing pharmacologically active substances, indicating its relevance in drug synthesis (Vasil'eva et al., 2016).
Flavor and Aroma Research
- Volatile Branched-Chain Fatty Acids in Meats : Studies have identified the role of volatile branched-chain fatty acids, including compounds structurally related to this compound, in contributing to the distinct flavors of various meats (Kim et al., 1993).
Mechanism of Action
Target of Action
Similar compounds have been explored as potential anticancer agents, suggesting that they may interact with targets involved in cell growth and proliferation .
Mode of Action
Related compounds have shown to inhibit cell growth and tubulin polymerization . This suggests that 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid might interact with its targets to disrupt normal cell functions, leading to inhibited growth.
Biochemical Pathways
Given the potential anticancer activity of similar compounds, it’s plausible that this compound could affect pathways related to cell cycle regulation, apoptosis, and protein synthesis .
Result of Action
Related compounds have shown to inhibit cell growth and tubulin polymerization , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(14)15)7-6-8-2-4-9(13)5-3-8/h2-5,13H,6-7,12H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCMWGAXVKSASC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42818-27-9 | |
Record name | 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.